molecular formula C43H66N12O12S2 B13722628 (2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[carbamoyl(methyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[carbamoyl(methyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B13722628
M. Wt: 1007.2 g/mol
InChI Key: AZQNOZATQKKGNN-IJJDPNTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Topological Mapping of the Pentazacycloicosane Backbone

The pentazacycloicosane backbone forms a 20-membered macrocyclic ring containing five nitrogen atoms and two sulfur atoms, with additional substituents contributing to its three-dimensional topology. Key structural features include:

Structural Feature Description
Ring size 20-membered macrocycle (C20) with alternating nitrogen and carbon atoms
Heteroatom arrangement Five nitrogen atoms at positions 4, 7, 10, 13, and 19; two sulfur atoms at positions 1 and 2
Substituent distribution - 2-amino-2-oxoethyl at position 7
- 3-amino-3-oxopropyl at position 10
- (4-hydroxyphenyl)methyl at position 16

Nuclear magnetic resonance (NMR) studies of analogous macrocycles reveal that the nitrogen atoms adopt alternating cis and trans amide configurations, stabilizing the ring through intramolecular hydrogen bonds between N–H and carbonyl groups. The 20-membered ring size balances conformational flexibility and rigidity, enabling adaptation to target interfaces while resisting proteolytic degradation. Substituents such as the (4-hydroxyphenyl)methyl group project outward, creating steric and electronic interactions with proximal residues in binding pockets.

β-Hairpin Mimicry Through Disulfide Bridge Geometry

The 1,2-dithia moiety (disulfide bridge between Cys1 and Cys6) enforces a β-hairpin-like conformation, mimicking secondary structures found in natural peptide ligands. Comparative analysis with β-hairpin motifs reveals:

Parameter This Compound Natural β-Hairpin
Dihedral angle (C–S–S–C) –85° to –90° –80° to –100°
S–S bond length 2.02–2.05 Å 2.00–2.03 Å
Hydrogen bonding Tyr2–C=O to Asn5–N–H Gln4–C=O to Asn5–N–H

The disulfide bridge restricts rotational freedom, positioning the Tyr2 and Asn5 residues to form a type-I β-turn stabilized by hydrogen bonds between the Tyr2 carbonyl and Asn5 amide. This mimicry enables the compound to engage protein targets that recognize β-sheet interfaces, such as G-protein-coupled receptors (GPCRs). Molecular dynamics simulations further demonstrate that the sulfur-sulfur bond reduces conformational entropy by 30–40% compared to linear analogs, enhancing binding affinity.

Orthosteric vs. Allosteric Binding Pocket Architecture

The macrocycle’s substituents create distinct interaction zones for orthosteric and allosteric modulation:

Binding Region Key Features Functional Role
Orthosteric site - (4-hydroxyphenyl)methyl group
- 2-amino-2-oxoethyl side chain
Direct interaction with primary ligand-binding domain
Allosteric site - 3-amino-3-oxopropyl group
- Pyrrolidine-2-carboxamide tail
Modulation of receptor conformational dynamics

The orthosteric site’s (4-hydroxyphenyl)methyl group aligns with hydrophobic subpockets in GPCRs, while its hydroxyl group forms hydrogen bonds with conserved glutamate or aspartate residues. In contrast, the 3-amino-3-oxopropyl group extends into a solvent-exposed region, where its carboxamide moiety stabilizes receptor conformations through water-mediated hydrogen bonds. The pyrrolidine-2-carboxamide tail exhibits torsional flexibility, enabling adaptation to allosteric sites with variable geometries. Crystallographic data from related macrocycles suggest that orthosteric interactions contribute 70–80% of total binding energy, while allosteric effects enhance selectivity by fine-tuning receptor activation states.

Properties

Molecular Formula

C43H66N12O12S2

Molecular Weight

1007.2 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[carbamoyl(methyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H66N12O12S2/c1-6-22(4)34-40(64)48-26(13-14-32(45)57)36(60)50-28(18-33(46)58)37(61)52-30(20-69-68-19-25(44)35(59)49-27(38(62)53-34)17-23-9-11-24(56)12-10-23)42(66)55-15-7-8-31(55)39(63)51-29(16-21(2)3)41(65)54(5)43(47)67/h9-12,21-22,25-31,34,56H,6-8,13-20,44H2,1-5H3,(H2,45,57)(H2,46,58)(H2,47,67)(H,48,64)(H,49,59)(H,50,60)(H,51,63)(H,52,61)(H,53,62)/t22-,25-,26-,27-,28-,29-,30-,31-,34-/m0/s1

InChI Key

AZQNOZATQKKGNN-IJJDPNTDSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N(C)C(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)N(C)C(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of the Core Cyclic Peptide

The core structure, a 1,2-dithia-5,8,11,14,17-pentazacycloicosane ring, indicates the presence of multiple amide bonds and disulfide linkages. Preparation involves:

  • Stepwise SPPS of linear peptide precursor with protected cysteine residues.
  • Selective deprotection and oxidation to form the disulfide bridges, stabilizing the cyclic structure.
  • Incorporation of side chains such as (4-hydroxyphenyl)methyl (derived from tyrosine) and butan-2-yl (from valine or similar residues) during SPPS.

Incorporation of Side Chains and Functional Groups

The compound contains multiple amino and amide groups, including:

  • 2-amino-2-oxoethyl and 3-amino-3-oxopropyl side chains, which correspond to glycine and beta-alanine derivatives.
  • Carbamoyl(methyl)amino substituent, which requires introduction of methylated urea-like groups, typically via post-synthetic modification or incorporation of suitably protected amino acid analogs.

Final Coupling and Purification

  • The N-terminal pyrrolidine-2-carboxamide moiety is introduced as the final amino acid residue or through coupling with a protected proline derivative.
  • After complete assembly, the peptide is cleaved from the resin, deprotected, and purified by preparative high-performance liquid chromatography (HPLC).
  • Characterization is performed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight and stereochemistry.

Data Table: Summary of Preparation Steps and Conditions

Step Method/Technique Key Reagents/Conditions Notes
Linear peptide assembly Solid-Phase Peptide Synthesis Fmoc-protected amino acids, HBTU/DIC, DIPEA Automated peptide synthesizer preferred
Side chain incorporation SPPS with protected side chains Protected tyrosine, valine derivatives Orthogonal protection strategies used
Disulfide bridge formation Oxidative folding Air oxidation or iodine solution Critical for cyclic structure formation
Fragment coupling (if used) Solution or solid-phase ligation Coupling agents like HATU, PyBOP Enhances yield for large peptides
Cleavage and deprotection Acidic cleavage Trifluoroacetic acid (TFA) with scavengers Removes protecting groups and resin
Purification Preparative HPLC Reverse-phase columns Ensures high purity
Characterization MS, NMR Mass spectrometry, NMR spectroscopy Confirms structure and stereochemistry

Research Findings and Literature Insights

  • Patent US7439222B2 describes advanced peptide synthesis processes applicable to complex peptides with multiple amide bonds and disulfide bridges, emphasizing SPPS and oxidative folding.
  • PubChem entries (CID 53362671 and CID 118107761) provide molecular data and confirm the presence of multiple stereocenters and functional groups requiring careful synthetic control.
  • Literature on cyclic peptides highlights the importance of protecting group strategies and fragment condensation to manage synthesis complexity and improve yield.
  • Recent advances include microwave-assisted SPPS and automated synthesizers to reduce synthesis time and increase purity, which are likely applicable to this compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo groups can be reduced to form alcohols or amines.

    Substitution: The hydroxyphenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield oxo derivatives, while reduction of the oxo groups can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its complex structure allows for interactions with multiple biological targets. Research indicates that it may exhibit properties beneficial for conditions such as cancer and metabolic disorders due to its ability to modulate enzyme activity and influence cellular pathways .
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. The presence of multiple functional groups enhances its ability to bind to various receptors and enzymes associated with cancer progression .
  • Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Biochemical Applications

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play crucial roles in lipid metabolism. For instance, it targets phospholipase A2 enzymes that are involved in inflammatory responses and cellular signaling . This inhibition can be pivotal in developing anti-inflammatory drugs.
  • Synthetic Biology : In synthetic biology applications, the compound serves as a building block for creating more complex molecules. Its unique structure allows researchers to modify it further to enhance its biological activity or tailor it for specific applications .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant reduction in tumor size in preclinical models when administered at specific dosages .
Study 2NeuroprotectionShowed reduced markers of oxidative stress in neuronal cultures treated with the compound .
Study 3Enzyme InhibitionConfirmed that the compound effectively inhibits phospholipase A2 activity at low micromolar concentrations .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Biological Activity

The compound (2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[carbamoyl(methyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide is a complex synthetic molecule with potential therapeutic applications. Its intricate structure suggests a multifaceted biological activity profile that warrants detailed exploration.

Structural Characteristics

The compound's molecular formula is C46H72N17O12S2C_{46}H_{72}N_{17}O_{12}S_{2} with a molecular weight of approximately 1176.3 g/mol. The presence of multiple functional groups including amines, carbonyls, and a pentaoxo framework indicates potential reactivity and interaction with biological systems.

Purity and Stability

The compound is typically available at a purity of 95% and should be stored in a cool, dry place to maintain stability .

Research indicates that this compound may exhibit various biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through apoptosis induction. The structural components may interact with cellular signaling pathways involved in cell cycle regulation.
  • Antimicrobial Properties : The presence of amino and carbonyl groups could enhance its interaction with microbial membranes or enzymes, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted in some studies, indicating potential therapeutic use in inflammatory diseases.

Antitumor Activity

A study published in Journal of Medicinal Chemistry reported that derivatives of similar compounds showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to cell death .

Antimicrobial Properties

In vitro tests demonstrated that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Anti-inflammatory Effects

Research published in Pharmacology Reports highlighted that the compound could reduce pro-inflammatory cytokine levels in vitro, suggesting its potential for treating conditions like arthritis or other inflammatory disorders .

Summary of Biological Activities

Activity Type Effect Study Reference
AntitumorInduces apoptosisJournal of Medicinal Chemistry
AntimicrobialEffective against bacteriaPubChem Database
Anti-inflammatoryReduces cytokine levelsPharmacology Reports

Structure Activity Relationship (SAR)

Structural Feature Biological Activity
Amino groupsEnhance interaction with receptors
Carbonyl groupsPotential for ROS generation
Pentaoxo frameworkIncreased stability and bioactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Key Substituents Molecular Weight (g/mol) Notable Features Potential Applications
Target Compound (4-hydroxyphenyl)methyl, (2S)-butan-2-yl, amino-2-oxoethyl, amino-3-oxopropyl ~1,100–1,200 Macrocyclic core with disulfide bonds; high hydrogen-bonding capacity Hypothesized protease/receptor inhibition
1-{[(4R,7S,10S,16S,19R)-...-pentaazacycloicosan-4-yl]carbonyl}-L-prolyl-L-valylglycinamide () L-valylglycinamide, 4-hydroxybenzyl 993.16 Similar macrocycle with distinct peptide termini; CAS 3275-87-4 Unspecified (likely peptide-based drug)
(2S,3R)-2-{[(4R,7S,10S,13R,16S,19R)-...-pentaazacycloicosan-4-yl]formamido () Naphthalen-2-yl, indol-3-ylmethyl, propan-2-yl 1,096.33 Bulky aromatic groups; acute toxicity (Category 4 for oral/dermal/inhalation) Research/development (toxicology studied)
(2S)-N-((S)-1-((2-Amino-2-oxoethyl)amino)-5-guanidino... () Guanidino, benzyl ~1,150 (estimated) Guanidine enhances basicity; benzyl groups may improve lipophilicity Antimicrobial or enzyme inhibition

Structural Analysis

  • Macrocyclic Core : All compounds share a 20-membered macrocyclic backbone with alternating sulfur and nitrogen atoms (1,2-dithia-5,8,11,14,17-pentaazacycloicosane). This core is critical for conformational rigidity and resistance to enzymatic degradation .
  • Disulfide Bonds : Present in all analogs, these bonds stabilize the macrocyclic structure but may limit redox stability in vivo .

Pharmacokinetic and Toxicological Insights

  • Solubility: The target compound’s polar side chains (amino-oxoethyl/propyl) suggest moderate aqueous solubility, whereas analogs with aromatic substituents (e.g., naphthalene in ) likely exhibit lower solubility .
  • Toxicity: Analogous compounds (e.g., ) are classified as Category 4 for acute toxicity (oral, dermal, inhalation), indicating moderate hazard . No specific data exist for the target compound, but structural similarities imply comparable handling precautions.

Q & A

Q. What are the recommended analytical techniques for confirming the structure and purity of this macrocyclic compound?

Methodological Answer:

  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (MW: ~1069–1096 g/mol, as per ).
  • Nuclear magnetic resonance (NMR) (1H, 13C, 2D-COSY) is critical for resolving stereochemistry (e.g., 4R,7S,10S configurations) and verifying functional groups like the 4-hydroxyphenylmethyl and pyrrolidine moieties .
  • Infrared (IR) spectroscopy identifies amide bonds (C=O stretch at ~1650 cm⁻¹) and thioether linkages (C-S at ~600–700 cm⁻¹) .
  • Ultraviolet-visible (UV-Vis) spectroscopy can monitor conjugation effects from aromatic residues (e.g., indole or naphthalene groups in analogues) .

Table 1: Key Characterization Data

TechniqueTarget FeatureReference
HRMSMolecular weight (C₄₆H₆₄N₁₄O₁₂S₂)
2D-NMRStereochemical assignment
IRAmide bonds, thioether linkages

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of thioether bonds or hydrolysis of amide groups .
  • Avoid exposure to strong acids/bases (pH extremes disrupt macrocyclic conformation) and oxidizing agents (risk of disulfide bond formation) .
  • Use anhydrous solvents (e.g., DMF, DMSO) for dissolution to minimize degradation .

Q. What synthetic strategies are effective for constructing the macrocyclic core?

Methodological Answer:

  • Solid-phase peptide synthesis (SPPS) is ideal for sequential addition of amino acid residues, leveraging Fmoc/t-Bu protection for side chains like the 4-hydroxyphenylmethyl group .
  • Cyclization via native chemical ligation (NCL) under mild conditions (pH 6.5–7.5, 25°C) minimizes epimerization of chiral centers .
  • Purify intermediates using reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to remove truncated sequences .

Advanced Research Questions

Q. How can machine learning (ML) optimize reaction conditions for synthesizing analogues with modified side chains?

Methodological Answer:

  • Train ML models (e.g., Bayesian optimization) on datasets of reaction yields, solvent polarity, temperature, and catalyst loading to predict optimal conditions for introducing substituents like indole or naphthalene groups .
  • Validate predictions via high-throughput screening (96-well plates, automated liquid handling) to rapidly test 10–20 conditions per variant .
  • Prioritize variables using Taguchi experimental design , focusing on critical factors (e.g., coupling reagent efficiency, steric hindrance) .

Q. What computational methods resolve contradictions in stereochemical assignments from NMR data?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict 13C NMR chemical shifts and compare with experimental data, resolving ambiguities in configurations (e.g., 13R vs. 13S) .
  • Use molecular dynamics (MD) simulations (AMBER force field) to model macrocycle flexibility and assess NOE correlations for stereochemical validation .

Q. How can ligand-ligand interactions in mixed-ligand complexes enhance the compound’s selectivity in metal binding?

Methodological Answer:

  • Introduce a third ligand (e.g., carboxylate or phenolate groups) to modulate coordination geometry and improve selectivity for target metals (e.g., Cu²⁺ over Zn²⁺) via synergistic binding effects .
  • Characterize complexes using X-ray absorption spectroscopy (XAS) to determine metal-ligand bond lengths and oxidation states .
  • Compare stability constants (log K) via potentiometric titration to quantify selectivity enhancements .

Q. What strategies mitigate hazardous decomposition products during thermogravimetric analysis (TGA)?

Methodological Answer:

  • Conduct TGA under nitrogen atmosphere to suppress oxidative decomposition (e.g., toxic SOₓ emissions from dithia rings) .
  • Couple TGA with mass spectrometry (TGA-MS) to identify decomposition fragments in real-time and adjust heating rates (<5°C/min) to minimize pyrolysis .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data between synthetic batches?

Methodological Answer:

  • Perform batch-to-batch impurity profiling via LC-MS to detect trace truncated peptides or oxidized species that may antagonize activity .
  • Use surface plasmon resonance (SPR) to compare target binding affinities (KD) across batches, isolating structural deviations impacting function .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.